molecular formula C11H14N4O3 B559651 2'-Deoxytubercidin CAS No. 60129-59-1

2'-Deoxytubercidin

Cat. No.: B559651
CAS No.: 60129-59-1
M. Wt: 250.25 g/mol
InChI Key: NIJSNUNKSPLDTO-DJLDLDEBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxytubercidin typically involves the desulphurisation of 4-amino-7-(2-S-benzyl-2-thio-2-deoxy-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine. This intermediate is obtained through an intramolecular episulphonium ion rearrangement of the isomeric 3’-S-benzyl-thio-xylo-2’-O-methylsulphonyl derivatives. The final desulphurisation step is carried out using sodium benzoate in N,N-dimethylformamide .

Industrial Production Methods: While specific industrial production methods for 2’-deoxytubercidin are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxytubercidin undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by bases like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the nucleoside.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Biochemical Properties

  • Chemical Structure : 2'-Deoxytubercidin is an analogue of adenosine and serves as a substrate for adenosine kinase.
  • Cellular Effects : It exhibits cytotoxicity towards vertebrate cell lines and inhibits the growth of several microorganisms. Its action can be influenced by environmental factors such as pH.

Scientific Research Applications

This compound has a wide range of applications in various fields:

Field Application
ChemistryUsed as a building block for synthesizing various nucleoside analogs.
BiologyServes as a tool for studying nucleoside metabolism and enzyme interactions.
MedicineExhibits potential as an antitumor and antiviral agent.
IndustryExplored for use in pharmaceuticals and as biochemical probes.

Case Studies

  • Antitumor Activity : In animal models, this compound has demonstrated curative effects in acute and central nervous system-stage diseases at low doses when administered orally. Its efficacy suggests potential for further development in cancer therapies .
  • Synergistic Effects with Radiation : Research indicates that nucleoside analogs like this compound may enhance the effects of radiation therapy in tumors, making them more susceptible to treatment .
  • Renal Transport Mechanisms : Studies have shown that this compound is secreted by the kidneys through organic cation carriers, which provides insights into its pharmacokinetics and potential side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is not significantly metabolized by mammalian tissues, leading to a renal clearance rate that exceeds that of standard markers like inulin by approximately threefold . This characteristic is beneficial for maintaining effective concentrations in therapeutic applications.

Mechanism of Action

2’-Deoxytubercidin exerts its effects primarily through its incorporation into nucleic acids. Once phosphorylated by adenosine kinase, it becomes a substrate for nucleic acid polymerases. This incorporation disrupts normal nucleic acid synthesis, leading to cytotoxic effects . The compound targets pathways involved in nucleoside metabolism and DNA/RNA synthesis.

Comparison with Similar Compounds

    Tubercidin: The parent compound, differing by the presence of a hydroxy group at position 2 of the ribose moiety.

    Cordycepin: Another nucleoside analog with a similar structure but different biological activity.

    2’-Deoxyadenosine: A structurally related compound with distinct biological properties.

Uniqueness: 2’-Deoxytubercidin is unique due to its specific modifications that enhance its biological activity and stability. Its ability to be incorporated into nucleic acids and disrupt their synthesis sets it apart from other nucleoside analogs .

Biological Activity

2'-Deoxytubercidin is a purine nucleoside analog with significant biological activity, particularly in the fields of oncology and infectious disease treatment. This compound has been studied for its mechanism of action, pharmacokinetics, and therapeutic potential in various disease models.

This compound is structurally related to adenosine, which allows it to interfere with nucleoside metabolism and inhibit various kinases. Its mechanism primarily involves the inhibition of adenosine kinase, leading to altered purine metabolism and subsequent effects on cell proliferation and apoptosis. This inhibition is crucial for its antitumor effects, as it disrupts the normal cellular processes that cancer cells rely on for growth and survival.

Pharmacokinetics

Research indicates that this compound is not significantly metabolized by mammalian tissues, making it a stable compound in biological systems. A study demonstrated that in mice, the renal plasma clearance of this compound exceeded that of inulin by approximately threefold, suggesting efficient renal handling and potential for therapeutic use without extensive metabolic degradation . The uptake by kidney slices was found to be saturable and dependent on metabolic processes, indicating that it may utilize organic cation transport systems for renal secretion .

Case Studies and Research Findings

  • Antitumor Activity :
    • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in leukemia cells through pathways involving p53 activation and DNA damage response mechanisms .
    • In vivo models have demonstrated significant tumor reduction when treated with this compound, highlighting its potential as a chemotherapeutic agent. The compound's ability to induce G2 cell cycle arrest further supports its role in cancer therapy .
  • Combination Therapies :
    • Recent studies suggest that combining this compound with other chemotherapeutic agents can enhance its efficacy. For example, when used alongside traditional chemotherapy drugs, it has shown improved outcomes in terms of tumor size reduction and overall survival rates in animal models .

Activity Against Infectious Diseases

This compound also exhibits potent activity against certain infectious diseases, particularly those caused by Trypanosoma brucei, the causative agent of African sleeping sickness. Studies indicate that this compound can effectively inhibit the growth of these parasites both in vitro and in vivo:

  • Trypanocidal Activity : In vitro experiments revealed that 3'-deoxytubercidin (a derivative) is highly effective against Trypanosoma brucei, demonstrating curative activity in animal models even at low doses . The mechanism involves interference with purine uptake pathways critical for parasite survival.

Summary of Biological Activities

Activity Description
Antitumor Effects Induces apoptosis; activates p53; causes G2 cell cycle arrest
Infectious Disease Treatment Effective against Trypanosoma brucei; curative activity in animal models
Pharmacokinetics High renal clearance; minimal metabolism by mammalian tissues
Combination Potential Enhanced efficacy when combined with other chemotherapeutic agents

Properties

IUPAC Name

(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJSNUNKSPLDTO-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60129-59-1
Record name 7-Deaza-2′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60129-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxytubercidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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